(4-Nitrophenyl)-L-asparagine hydrochloride
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Overview
Description
(4-Nitrophenyl)-L-asparagine hydrochloride is a chemical compound that combines the properties of 4-nitrophenyl and L-asparagine with a hydrochloride group
Preparation Methods
The synthesis of (4-Nitrophenyl)-L-asparagine hydrochloride typically involves the reaction of 4-nitrophenyl derivatives with L-asparagine under specific conditions. One common method includes the use of 4-nitrophenyl chloroformate and L-asparagine in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
(4-Nitrophenyl)-L-asparagine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and L-asparagine.
Scientific Research Applications
(4-Nitrophenyl)-L-asparagine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the 4-nitrophenyl group into various molecules.
Biology: The compound is used in enzyme assays to study the activity of enzymes that can cleave the 4-nitrophenyl group.
Medicine: It is investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)-L-asparagine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The L-asparagine moiety can be recognized by enzymes and transporters, facilitating the compound’s entry into cells and its subsequent biological effects .
Comparison with Similar Compounds
(4-Nitrophenyl)-L-asparagine hydrochloride can be compared with other similar compounds such as:
4-Nitrophenylhydrazine hydrochloride: This compound also contains a 4-nitrophenyl group but differs in its hydrazine moiety, which gives it different chemical reactivity and applications.
4-Nitrophenyl chloroformate: This compound is used as a reagent in organic synthesis and has similar applications in introducing the 4-nitrophenyl group into molecules.
4-Nitrophenol: A simpler compound that serves as a precursor in the synthesis of various derivatives and is used in enzyme assays.
Properties
Molecular Formula |
C10H12ClN3O5 |
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Molecular Weight |
289.67 g/mol |
IUPAC Name |
(2S)-4-amino-2-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O5.ClH/c11-9(14)5-8(10(15)16)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8,12H,5H2,(H2,11,14)(H,15,16);1H/t8-;/m0./s1 |
InChI Key |
UHDRBXJGCVWPKJ-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N[C@@H](CC(=O)N)C(=O)O)[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(CC(=O)N)C(=O)O)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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